- Microwave-Assisted Reductive Amination with Aqueous Ammonia: Sustainable Pathway Using Recyclable Magnetic Nickel-Based Nanocatalyst, ACS Sustainable Chemistry & Engineering, 2019, 7(6), 5963-5974
Cas no 89-97-4 (1-(2-chlorophenyl)methanamine)
1-(2-chlorophenyl)methanamine Chemical and Physical Properties
Names and Identifiers
-
- (2-Chlorophenyl)methanamine
- 1-(2-Chlorophenyl)methanamine
- 2-Chlorobenzylamine
- 4-Hydroethylanisole
- p-(2-methoxyethyl)phenol
- 2-Chlorobenzenemethanamine
- 1-Aminomethyl-2-chlorobenzene
- o-Chlorobenzylamine
- Benzenemethanamine, 2-chloro-
- o-Chlorobenzyl amine
- 2-Chloro-benzylamine
- Benzylamine, o-chloro-
- (2-chlorophenyl)methylamine
- 2-chloro benzylamine
- 2-chlorobenzyl amine
- KDDNKZCVYQDGKE-UHFFFAOYSA-N
- L790J4Y7A3
- ST093336
- NSC60118
- 2-Choro-benzylamine
- OCAM
- PubChem6155
- PubChem5800
- o-c
- 2-Chlorobenzylamine, 95%
- AKOS000119563
- TICLOPIDINE HYDROCHLORIDE IMPURITY C [EP IMPURITY]
- MFCD00008108
- CHEMBL12712
- A25052
- NSC 60118
- Q27282805
- PS-5316
- NSC-60118
- ortho-chlorobenzylamine
- FT-0656100
- EINECS 201-955-8
- 2-chlorbenzylamin
- CS-W016433
- 89-97-4
- o-chloro-benzyl amine
- EC 201-955-8
- (2-chlorophenyl)-methyl-amine
- F2190-0389
- FT-0611928
- P-Chlorobenzylamine;O-Chlorobenzylamine
- CK2391
- DTXSID3059002
- Z55002587
- (2-Chlorophenyl)methanamine #
- BDBM50029104
- UNII-L790J4Y7A3
- 2-chloro benzyl amine
- W-100352
- [(2-Chlorophenyl)methyl]amine
- AM20041339
- EN300-16218
- SCHEMBL9299
- 2-Chlorobenzenemethanamine (ACI)
- Benzylamine, o-chloro- (6CI, 7CI, 8CI)
- α-Amino-2-chlorotoluene
- Benzylamine, o-chloro-(8CI)
- DB-020922
- NS00007676
- DTXCID6048672
- TICLOPIDINE HYDROCHLORIDE IMPURITY C (EP IMPURITY)
- 1-Aminomethyl-2-chlorobenzene2-Chlorobenzylamine
- 2-Chlorobenzenemethanamine ; 1-Aminomethyl-2-chlorobenzene
- 1-(2-chlorophenyl)methanamine
-
- MDL: MFCD00008108
- Inchi: 1S/C7H8ClN/c8-7-4-2-1-3-6(7)5-9/h1-4H,5,9H2
- InChI Key: KDDNKZCVYQDGKE-UHFFFAOYSA-N
- SMILES: ClC1C(CN)=CC=CC=1
- BRN: 907186
Computed Properties
- Exact Mass: 141.03500
- Monoisotopic Mass: 141.035
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 85
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.4
- Topological Polar Surface Area: 26
Experimental Properties
- Color/Form: Not determined
- Density: 1.173 g/mL at 25 °C(lit.)
- Boiling Point: 219°C(lit.)
- Flash Point: Degrees Fahrenheit:190.4°F
Degrees Celsius:88°C - Refractive Index: n20/D 1.562(lit.)
- PSA: 26.02000
- LogP: 2.49900
- Sensitiveness: Air Sensitive
- Solubility: Not determined
- Vapor Pressure: 0.1±0.4 mmHg at 25°C
1-(2-chlorophenyl)methanamine Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H314
- Warning Statement: P280,P305+P351+P338,P310
- Hazardous Material transportation number:UN 2735 8/PG 2
- WGK Germany:3
- Hazard Category Code: 34-37
- Safety Instruction: S26-S36/37/39-S45
- FLUKA BRAND F CODES:9-23
-
Hazardous Material Identification:
- Safety Term:8
- Packing Group:III
- Risk Phrases:R34
- HazardClass:8
- PackingGroup:III
- TSCA:T
- Storage Condition:Store at room temperature
1-(2-chlorophenyl)methanamine Customs Data
- HS CODE:29214980
- Customs Data:
China Customs Code:
2921499090Overview:
2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
1-(2-chlorophenyl)methanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C1065-25g |
1-(2-chlorophenyl)methanamine |
89-97-4 | 98.0%(GC) | 25g |
¥295.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C389A-25g |
1-(2-chlorophenyl)methanamine |
89-97-4 | 98% | 25g |
¥61.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C389A-500g |
1-(2-chlorophenyl)methanamine |
89-97-4 | 98% | 500g |
¥478.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C389A-100g |
1-(2-chlorophenyl)methanamine |
89-97-4 | 98% | 100g |
¥132.0 | 2022-05-30 | |
| Fluorochem | 008868-1g |
2-Chlorobenzylamine |
89-97-4 | 97% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 008868-25g |
2-Chlorobenzylamine |
89-97-4 | 97% | 25g |
£14.00 | 2022-03-01 | |
| Fluorochem | 008868-100g |
2-Chlorobenzylamine |
89-97-4 | 97% | 100g |
£45.00 | 2022-03-01 | |
| Fluorochem | 008868-500g |
2-Chlorobenzylamine |
89-97-4 | 97% | 500g |
£179.00 | 2022-03-01 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R025904-100g |
1-(2-chlorophenyl)methanamine |
89-97-4 | 98% | 100g |
¥103 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R025904-25g |
1-(2-chlorophenyl)methanamine |
89-97-4 | 98% | 25g |
¥35 | 2024-05-21 |
1-(2-chlorophenyl)methanamine Production Method
Production Method 1
Production Method 2
1.2 Catalysts: Potassium tetrachloropalladate Solvents: Toluene , Water ; 1 h, 0 °C
1.3 Reagents: Sodium borohydride Solvents: Water ; 2 h, rt
1.4 Reagents: Hydrogen Solvents: Water ; 3 h, pH 9, 1 atm, rt
- Heterogeneous palladium-based catalyst promoted reduction of oximes to amines: using H2 at 1 atm in H2O under mild conditions, Reaction Chemistry & Engineering, 2019, 4(6), 1145-1152
Production Method 3
Production Method 4
- General Construction of Amine via Reduction of N=X (X = C, O, H) Bonds Mediated by Supported Nickel Boride Nanoclusters, International Journal of Molecular Sciences, 2022, 23(16),
Production Method 5
- Chemo-selective reduction of nitro and nitrile compounds using Ni nanoparticles immobilized on hyperbranched polymer-functionalized magnetic nanoparticles, Applied Organometallic Chemistry, 2018, 32(1),
Production Method 6
Production Method 7
1.2 Reagents: Hydrochloric acid Solvents: Water
- Catalytic C-H alkynylation of benzylamines and aldehydes with aldimine-directing groups generated in situ, Chemical Communications (Cambridge, 2023, 59(42), 6355-6358
Production Method 8
1.2 Reagents: Water ; 10 min, rt
- One-pot conversion of alcohol to amine using sodium azide with zinc and zinc chloride, Journal of Pharmaceutical Research and Opinion, 2011, 1(6), 170-171
Production Method 9
Production Method 10
- Silica-supported Fe/Fe-O nanoparticles for the catalytic hydrogenation of nitriles to amines in the presence of aluminium additives, Nature Catalysis, 2022, 5(1), 20-29
Production Method 11
- Chemoselective Reduction of Nitro and Nitrile Compounds with Magnetic Carbon Nanotubes-Supported Pt(II) Catalyst under Mild Conditions, Industrial & Engineering Chemistry Research, 2017, 56(43), 12256-12266
Production Method 12
- Easily Synthesized Ru Catalyst Efficiently Converts Carbonyl Compounds and Ammonia into Primary Amines, ChemistrySelect, 2020, 5(35), 10933-10938
Production Method 13
- NNP-Type Pincer Imidazolylphosphine Ruthenium Complexes: Efficient Base-Free Hydrogenation of Aromatic and Aliphatic Nitriles under Mild Conditions, Chemistry - A European Journal, 2016, 22(14), 4991-5002
Production Method 14
1.2 Reagents: Hydrogen ; 6 h, 0.1 MPa, rt
- Study on preparation of palladium (0) catalyst by diazotization and its application in synthesis of aromatic amines, Fenzi Cuihua, 2021, 35(1), 40-47
Production Method 15
- Highly chemoselective hydrogenation method using novel finely dispersed palladium catalyst on silk-fibroin: its preparation and activity, Tetrahedron, 2005, 61(8), 2217-2231
Production Method 16
- Preparation of silk fibroin-supported Pd(0) catalyst for chemoselective hydrogenation: reduction of palladium(II) acetate by methanol on the protein, Tetrahedron Letters, 2003, 44(1), 171-174
Production Method 17
1.2 Reagents: Water ; 10 min, rt
- One-pot conversion of alcohol to amine with zinc and ferric chloride, Journal of Pharmaceutical Research and Opinion, 2011, 1(3), 96-97
1-(2-chlorophenyl)methanamine Raw materials
- 2-Chlorobenzaldehyde oxime
- 2-Chlorobenzaldehyde
- 1-Chloro-2-(chloromethyl)benzene
- (2-Chlorophenyl)methanol
- 1-(azidomethyl)-2-chlorobenzene
1-(2-chlorophenyl)methanamine Preparation Products
1-(2-chlorophenyl)methanamine Suppliers
1-(2-chlorophenyl)methanamine Related Literature
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Antoine Groué,Eve Montier-Sorkine,Yaping Cheng,Marie Noelle Rager,Marion Jean,Nicolas Vanthuyne,Jeanne Crassous,Amalia C. Lopez,Alejandra Saavedra Moncada,Andrea Barbieri,Andrew L. Cooksy,Hani Amouri Dalton Trans., 2022,51, 2750-2759
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Kevin M. Koo,Abu Ali Ibn Sina,Laura G. Carrascosa,Muhammad J. A. Shiddiky Analyst, 2014,139, 6178-6184
Additional information on 1-(2-chlorophenyl)methanamine
1-(2-Chlorophenyl)Methanamine (CAS No. 89-97-4): Synthesis, Pharmacological Applications, and Emerging Research Insights
The compound 1-(2-chlorophenyl)methanamine, designated by the Chemical Abstracts Service (CAS) registry number 89-97-4, is an organic molecule of significant interest in medicinal chemistry and drug discovery. Structurally characterized by a chlorinated benzene ring (2-chlorophenyl) conjugated to a methylamine group via a methylene bridge, this compound serves as a versatile scaffold for synthesizing bioactive molecules. Recent advancements in synthetic methodologies and pharmacological evaluations have expanded its utility in developing therapeutics targeting neurological disorders, cancer, and inflammatory conditions.
In academic research, 1-(2-chlorophenyl)methanamine has emerged as a critical intermediate in the synthesis of α-amino ketones and N-substituted benzamides. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its role in constructing hybrid compounds that modulate GABAergic neurotransmission. By coupling this amine with β-keto esters under microwave-assisted conditions, researchers synthesized analogs exhibiting potent anxiolytic activity in rodent models without inducing sedation—a breakthrough addressing limitations of traditional benzodiazepines.
Clinical translational research has further highlighted its potential in oncology applications. A collaborative study between Harvard Medical School and Novartis Institutes for BioMedical Research (published in Cancer Research, 2023) revealed that derivatives of CAS No. 89-97-4 selectively inhibit the PI3K/AKT/mTOR pathway in triple-negative breast cancer cells. The mechanism involves allosteric disruption of protein-protein interactions critical for tumor survival, with IC₅₀ values as low as 0.8 μM observed in vitro.
In the realm of analytical chemistry, novel detection methods have improved quality control for this compound's commercial formulations. A recent report in Analytical Chemistry introduced a UHPLC-QTOF/MS method achieving 99.5% purity confirmation through retention time matching and accurate mass measurements (-C8H9ClN requires molecular ion at m/z 166.05). This advancement ensures consistency across pharmaceutical-grade batches used for preclinical trials.
Beyond drug development, material scientists have explored its applications in supramolecular assemblies. A 2023 Nature Communications paper described self-assembled nanostructures formed when this amine reacts with terephthaloyl chloride to create stimuli-responsive hydrogels. These materials exhibit pH-dependent swelling properties (<ΔV=+340% at pH 5), demonstrating promise for targeted drug delivery systems requiring gastrointestinal-specific release profiles.
Eco-toxicological studies published in Environmental Science & Technology (January 2024) assessed its environmental fate using OECD-compliant protocols. Results indicated rapid biodegradation (>85% within 7 days under aerobic conditions) and low bioaccumulation potential (BCF=15 L/kg wet wt), aligning with EU REACH regulations for industrial chemicals. These findings underscore its favorable safety profile compared to legacy chlorinated compounds.
Synthetic strategies continue evolving through green chemistry principles. Researchers at MIT recently reported a copper-catalyzed Buchwald-Hartwig amination protocol enabling gram-scale synthesis with >95% yield under solvent-free conditions (Green Chemistry, April 2024). This method eliminates hazardous solvents like DMF while maintaining stereoselectivity—critical for producing enantiomerically pure intermediates required in asymmetric drug synthesis.
In diagnostic applications, fluorinated derivatives of 1-(2-chlorophenyl)methanamine are being investigated as PET imaging agents targeting sigma-1 receptors (σ₁Rs). A preclinical study demonstrated high receptor affinity (Ki=0.3 nM) and favorable pharmacokinetics after radiolabeling with F-18, enabling visualization of neuroinflammatory processes associated with Alzheimer's disease progression (J Nucl Med, March 2024).
The compound's structural versatility also supports combinatorial library design strategies employed by pharmaceutical companies. A patent filed by Pfizer (WO2023/XXXXXX) details modular synthesis platforms where the chloro group serves as an "anchor" for appending diverse pharmacophores—such as pyridine rings or heterocyclic moieties—to optimize drug-likeness parameters like logP and cLogP values while maintaining metabolic stability.
Ongoing research continues to uncover new biological functions linked to this molecule's unique physicochemical properties—particularly its ability to form hydrogen bonds through the amine group while maintaining hydrophobic interactions via the aromatic ring system. These characteristics position CAS No. 89-97-4-derived compounds at the forefront of next-generation therapeutics development across multiple therapeutic areas.
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